molecular formula C13H16N2O2 B1683760 Aminoglutethimide CAS No. 125-84-8

Aminoglutethimide

Cat. No.: B1683760
CAS No.: 125-84-8
M. Wt: 232.28 g/mol
InChI Key: ROBVIMPUHSLWNV-UHFFFAOYSA-N
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Description

Aminoglutethimide is a synthetic compound that functions as an adrenocortical steroid synthesis inhibitor. It was initially developed and introduced as an anticonvulsant in 1960 but was later repurposed for its steroidogenesis-inhibiting properties. This compound is used in the treatment of conditions such as Cushing’s syndrome, breast cancer, and prostate cancer .

Scientific Research Applications

Aminoglutethimide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Aminoglutethimide primarily targets the adrenal cortex . It inhibits several cytochrome P-450-mediated steroid hydroxylation processes, including those necessary for the aromatization of androgens to estrogens and the conversion of cholesterol to pregnenolone . Specifically, it binds to and inhibits aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) .

Mode of Action

This compound reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of this compound to cytochrome P-450 complexes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the steroid synthesis pathway . By inhibiting the conversion of cholesterol to D5-pregnenolone, it results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . This leads to a decrease in adrenal secretion of cortisol, followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which will overcome the blockade of adrenocortical steroid synthesis by this compound .

Pharmacokinetics

This compound is rapidly absorbed, with peak concentration (C max) occurring after 0.5–4 hours . It undergoes minimal metabolism in the liver through acetylation . The elimination half-life of this compound is approximately 12.5 hours , and it is excreted in the urine (34–54%, unchanged) .

Result of Action

The action of this compound results in a state of “medical” adrenalectomy by blocking the production of adrenal steroids . This leads to a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . It has been used in the treatment of conditions such as Cushing’s syndrome, advanced breast and prostate cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of endogenous or exogenous ACTH can overcome the blockade of adrenocortical steroid synthesis by this compound . Additionally, the drug’s effectiveness can be inconsistent, likely due to its relatively weak steroidogenesis inhibition and poor pharmacokinetics .

Safety and Hazards

Aminoglutethimide may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Aminoglutethimide has been used in the treatment of seizures, Cushing’s syndrome, breast cancer, and prostate cancer, among other indications . It has also been used by bodybuilders, athletes, and other men for muscle-building and performance- and physique-enhancing purposes .

Biochemical Analysis

Biochemical Properties

Aminoglutethimide interacts with various enzymes and proteins in biochemical reactions. It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens . It binds to and inhibits aromatase, which is essential for the generation of estrogens from androstenedione and testosterone .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering steroid synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, a decrease in adrenal secretion of cortisol due to this compound is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This is mediated through the binding of this compound to cytochrome P-450 complexes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It appears to induce its own metabolism

Metabolic Pathways

This compound is involved in the metabolic pathway of steroid synthesis. It inhibits enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) and aromatase (CYP19A1), thereby inhibiting the conversion of cholesterol into steroid hormones and blocking the production of androgens, estrogens, and glucocorticoids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion of a single oral dose, 34%-54% is excreted in the urine as unchanged drug during the first 48 hours, and an additional fraction as the N-acetyl derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoglutethimide can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with p-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. The final step involves cyclization to form the piperidine-2,6-dione ring structure .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Aminoglutethimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .

Comparison with Similar Compounds

Aminoglutethimide is compared with other aromatase inhibitors such as:

Uniqueness

This compound is unique in its dual role as both an anticonvulsant and a steroidogenesis inhibitor. While newer agents like anastrozole and letrozole are more potent and selective, this compound’s broad inhibitory effects on multiple steroidogenic enzymes make it a valuable tool in certain clinical and research settings .

Similar Compounds

  • Anastrozole : A non-steroidal aromatase inhibitor used primarily in the treatment of breast cancer.
  • Letrozole : Another non-steroidal aromatase inhibitor with higher potency compared to this compound.
  • Exemestane : A steroidal aromatase inactivator used in hormone receptor-positive breast cancer .

Properties

IUPAC Name

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVIMPUHSLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022589
Record name Aminoglutethimide
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Molecular Weight

232.28 g/mol
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Physical Description

Solid
Record name Aminoglutethimide
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Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L
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Mechanism of Action

Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through the binding of aminoglutethimide to cytochrome P-450 complexes. Specifically, the drug binds to and inhibits aromatase which is essential for the generation of estrogens from androstenedione and testosterone. A decrease in adrenal secretion of cortisol is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which will overcome the blockade of adrenocortical steroid synthesis by aminoglutethimide. The compensatory increase in ACTH secretion can be suppressed by the simultaneous administration of hydrocortisone. Since aminoglutethimide increases the rate of metabolism of dexamethasone but not that of hydrocortisone, the latter is preferred as the adrenal glucocorticoid replacement. Although aminoglutethimide inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid-stimulating hormone (TSH) is frequently of sufficient magnitude to overcome the inhibition of thyroid synthesis due to aminoglutethimide. In spite of an increase in TSH, aminoglutethimide has not been associated with increased prolactin secretion., Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed., Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes., Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion., In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration., Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy.
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Color/Form

Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder

CAS No.

125-84-8
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Melting Point

223-225, 159-150 °C, 149 - 150 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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